1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone
Description
1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a piperazine core substituted with a 6-aminopyrimidin-4-yl group and an ethanone moiety. This structure combines a nitrogen-rich aromatic system (pyrimidine) with a flexible piperazine linker, making it a versatile scaffold for medicinal chemistry applications. The compound has been referenced in analytical contexts, such as in ELISA-based drug detection kits, though its specific biological activities remain less documented in the provided evidence .
Properties
IUPAC Name |
1-[4-(6-aminopyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-8(16)14-2-4-15(5-3-14)10-6-9(11)12-7-13-10/h6-7H,2-5H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUONEZDDEMBQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone typically involves the reaction of 6-aminopyrimidine with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminopyrimidine group can be replaced with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key properties, as derived from the evidence:
*Calculated based on molecular formula.
Structural and Functional Insights:
Core Modifications: Pyrimidine vs. Pyridine: The target compound’s 6-aminopyrimidin-4-yl group distinguishes it from pyridine-based analogs (e.g., compound 5 in ). Ethanone vs. Sulfonyl/Tetrazole: Unlike sulfonyl- or tetrazole-substituted analogs (e.g., 7n, 7o ), the ethanone group in the target compound may reduce steric hindrance, favoring interactions with flat binding pockets.
Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃): Compounds like 7o and MK29 demonstrate enhanced biological activity and metabolic stability compared to methoxy- or chloro-substituted derivatives, likely due to increased lipophilicity and resistance to oxidative degradation. Amino Groups: The 6-aminopyrimidin-4-yl moiety in the target compound could mimic natural substrates (e.g., adenine in kinases), a feature absent in non-amino analogs like compound 5 .
Biological Activity Trends: Antiproliferative derivatives (e.g., 7n, 7o) show activity correlated with bulky sulfonyl and tetrazole-thio groups, suggesting a mechanism involving interference with cellular replication pathways . The dual piperazine-quinoline structure in highlights how extended conjugation (quinoline) and multiple nitrogen atoms enhance VEGFR-II inhibition, a target distinct from the antiproliferative focus of other analogs.
Synthetic Accessibility: Many analogs (e.g., 7a–x ) are synthesized via nucleophilic substitution of bromoethanone intermediates with thiol-containing heterocycles, a method applicable to the target compound with modifications to the pyrimidine precursor.
Key Research Findings and Gaps
- Enzyme Inhibition: The VEGFR-II activity of quinoline-piperazine hybrids implies that the target compound’s pyrimidine core could be optimized for kinase inhibition.
- Analytical Utility : Its use in detection kits underscores stability under physiological conditions, a trait shared with CF₃-containing analogs like MK29 .
Biological Activity
Overview
1-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanone is a compound that has attracted attention in medicinal chemistry due to its potential biological activity and therapeutic applications. Structurally, it features a piperazine ring with an aminopyrimidine substitution, which may confer various biological properties. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-(6-Aminopyrimidin-4-yl)piperazin-1-yl]ethanone |
| Molecular Formula | C10H15N5O |
| CAS Number | 436852-20-9 |
| Molecular Weight | 205.26 g/mol |
The precise biological targets of this compound remain largely unknown; however, its structural similarity to piperaquine suggests potential mechanisms of action. Piperaquine is known for its role in inhibiting the haem detoxification pathway in Plasmodium falciparum, the malaria-causing parasite. If this compound shares this mechanism, it could exhibit antimalarial properties by disrupting the parasite's ability to detoxify haem, thereby inhibiting its growth.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, related piperazine derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in human breast cancer cells. In one study, a derivative demonstrated an IC50 value of approximately 18 µM against breast cancer cells, suggesting moderate efficacy comparable to established treatments like Olaparib .
Antimicrobial Activity
Research into the antimicrobial properties of aminopyrimidine derivatives has shown promising results against various bacterial strains. Compounds with similar structures have been synthesized and evaluated for their antibacterial effects, demonstrating activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could also possess antimicrobial properties worth exploring .
Study A: Anticancer Efficacy
In a controlled study, a series of piperazine derivatives were tested for their ability to inhibit PARP1 (Poly (ADP-Ribose) Polymerase), an enzyme involved in DNA repair mechanisms in cancer cells. The study found that certain derivatives not only inhibited PARP1 activity but also enhanced the cleavage of PARP1 and increased the activity of caspases involved in apoptosis. These results indicate that compounds related to this compound could serve as effective leads for developing new anticancer therapies .
Study B: Antimalarial Potential
A comparative analysis with piperaquine revealed that structurally similar compounds could inhibit Plasmodium falciparum growth effectively. The research highlighted the necessity for further investigations into the specific interactions between these compounds and the parasite's biochemical pathways, which could lead to novel antimalarial drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
